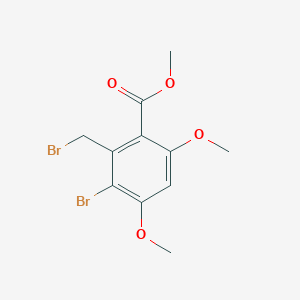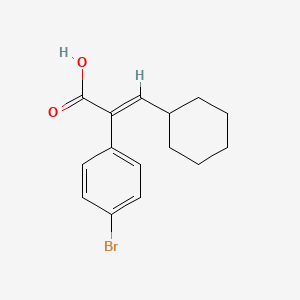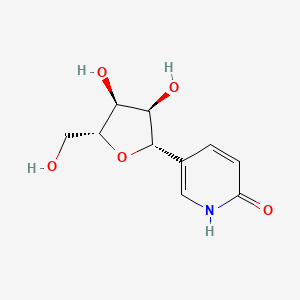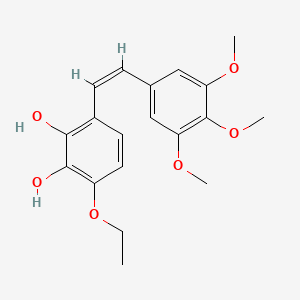
Methyl 3-bromo-2-(bromomethyl)-4,6-dimethoxybenzoate
Overview
Scientific Research Applications
Synthesis and Enzyme Inhibition
Methyl 3-bromo-2-(2′,3′-dibromo-4′,5′-dimethoxy benzoyl)-4,5-dimethoxybenzoate was synthesized using a combination of bromination, reduction, oxidation, and Friedel-Crafts reaction, yielding an overall 19.6% production rate. Notably, this compound displayed significant inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a key enzyme in several biological pathways, showing 55.84% inhibition at 20 mg/L concentration (Han Lijun, 2010).
Applications in Organic Chemistry and Drug Synthesis
Another study demonstrated the use of a derivative of Methyl 3-bromo-2-(bromomethyl)-4,6-dimethoxybenzoate in the synthesis of d-forosamine, a key component in certain antibiotics. This complex process involved several steps, including bromination, debenzylation, acetylation, and palladium-catalyzed amination (H. H. Baer & Zaher S. Hanna, 1981).
Intermediate for Anti-Cancer Drugs
A research conducted in 2004 identified Bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline as a key intermediate in the synthesis of certain anti-cancer drugs. This compound was synthesized from 2-amino-5-methylbenzoic acid through a series of chemical reactions, including bromination with N-bromosuccinimide (Cao Sheng-li, 2004).
Crystal Structure Analysis
In a study focusing on crystal structures, Methyl 3,5-dimethylbenzoate, a related compound, showed that the molecules formed C—H⋯O=C bonded molecular strands, which were further arranged into layers. This study provides valuable insights into the molecular arrangement of such compounds (Ben Ebersbach et al., 2022).
Use in Herbicide Precursor Synthesis
Methyl 3,5-dimethoxybenzoate was used in the preparation of bicyclic herbicide precursors through intramolecular Stork-Danheiser kinetic alkylation reactions. This process involved the reductive alkylation of the compound with dibromoalkane and bromochloroalkane derivatives (A. Liepa et al., 1992).
properties
IUPAC Name |
methyl 3-bromo-2-(bromomethyl)-4,6-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Br2O4/c1-15-7-4-8(16-2)10(13)6(5-12)9(7)11(14)17-3/h4H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJCEZBAASOIKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1C(=O)OC)CBr)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90701195 | |
| Record name | Methyl 3-bromo-2-(bromomethyl)-4,6-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90701195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-2-(bromomethyl)-4,6-dimethoxybenzoate | |
CAS RN |
58137-74-9 | |
| Record name | Methyl 3-bromo-2-(bromomethyl)-4,6-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90701195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Tert-butyl [(1S)-1-(2-methoxyphenyl)ethyl]carbamate](/img/structure/B1505136.png)








